molecular formula C7H6O B14370752 Bicyclo[3.2.0]hepta-3,6-dien-2-one, (1S)- CAS No. 92469-49-3

Bicyclo[3.2.0]hepta-3,6-dien-2-one, (1S)-

Cat. No.: B14370752
CAS No.: 92469-49-3
M. Wt: 106.12 g/mol
InChI Key: MPLZNSSYMBHANZ-WDSKDSINSA-N
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Description

Bicyclo[320]hepta-3,6-dien-2-one, (1S)- is a bicyclic organic compound with the molecular formula C7H6O It is characterized by a unique structure that includes a seven-membered ring fused to a five-membered ring, with a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[3.2.0]hepta-3,6-dien-2-one, (1S)- can be achieved through several methods. One common approach involves the oxidation of bicyclo[3.2.0]hept-2-en-6-one using oxidizing agents such as potassium permanganate or chromium trioxide. Another method includes the Baeyer-Villiger oxidation of bicyclo[3.2.0]hept-2-en-6-one using peracids .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation reactions using robust and efficient oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments is common to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.2.0]hepta-3,6-dien-2-one, (1S)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

Scientific Research Applications

Bicyclo[3.2.0]hepta-3,6-dien-2-one, (1S)- is widely used in scientific research due to its unique structure and reactivity. Some applications include:

Mechanism of Action

The mechanism of action of Bicyclo[3.2.0]hepta-3,6-dien-2-one, (1S)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, influencing biochemical pathways. The ketone group plays a crucial role in its reactivity, enabling it to participate in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.1.1]hept-3-en-2-one, 4,6,6-trimethyl-, (1S)-:

    Bicyclo[3.1.1]heptane, 6,6-dimethyl-2-methylene-, (1S)-:

Uniqueness

Bicyclo[32Its ability to undergo various chemical reactions and its utility in synthesizing complex molecules make it a valuable compound in research and industry .

Properties

CAS No.

92469-49-3

Molecular Formula

C7H6O

Molecular Weight

106.12 g/mol

IUPAC Name

(1S,5S)-bicyclo[3.2.0]hepta-3,6-dien-2-one

InChI

InChI=1S/C7H6O/c8-7-4-2-5-1-3-6(5)7/h1-6H/t5-,6-/m0/s1

InChI Key

MPLZNSSYMBHANZ-WDSKDSINSA-N

Isomeric SMILES

C1=C[C@H]2[C@@H]1C=CC2=O

Canonical SMILES

C1=CC2C1C=CC2=O

Origin of Product

United States

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